3',4-Difluoro[1,1'-biphenyl]-3-ol
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Overview
Description
3’,4-Difluoro[1,1’-biphenyl]-3-ol is an organic compound belonging to the biphenyl family, characterized by the presence of two fluorine atoms and a hydroxyl group on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4-Difluoro[1,1’-biphenyl]-3-ol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure includes:
Reactants: 3,4-difluorophenylboronic acid and 3-bromophenol.
Catalyst: Palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0).
Base: Potassium carbonate or sodium carbonate.
Solvent: A mixture of water and tetrahydrofuran (THF).
Conditions: The reaction is typically carried out under reflux conditions for several hours.
Industrial Production Methods: Industrial production of 3’,4-Difluoro[1,1’-biphenyl]-3-ol may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3’,4-Difluoro[1,1’-biphenyl]-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a difluorobiphenyl derivative.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 3’,4-Difluoro[1,1’-biphenyl]-3-one.
Reduction: 3’,4-Difluoro[1,1’-biphenyl].
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3’,4-Difluoro[1,1’-biphenyl]-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 3’,4-Difluoro[1,1’-biphenyl]-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design .
Comparison with Similar Compounds
3,3’-Difluoro[1,1’-biphenyl]-4,4’-diamine: Another difluorobiphenyl derivative with different functional groups.
4,4’-Difluoro[1,1’-biphenyl]: Lacks the hydroxyl group present in 3’,4-Difluoro[1,1’-biphenyl]-3-ol.
Uniqueness: 3’,4-Difluoro[1,1’-biphenyl]-3-ol is unique due to the presence of both fluorine atoms and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-fluoro-5-(3-fluorophenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-10-3-1-2-8(6-10)9-4-5-11(14)12(15)7-9/h1-7,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKVAMKTKDEXSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673375 |
Source
|
Record name | 3',4-Difluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214331-38-0 |
Source
|
Record name | 3',4-Difluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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